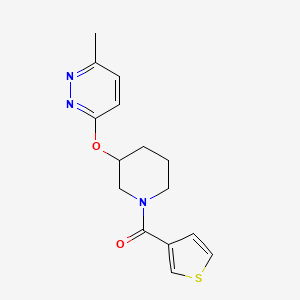

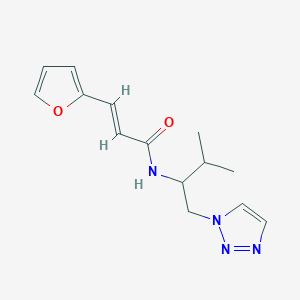

![molecular formula C17H11ClF3NO3S B2541821 2-(4-Chlorophenyl)-4-[4-(trifluoromethyl)phenyl]-1lambda~4~,4-thiazinane-1,3,5-trione CAS No. 252058-94-9](/img/structure/B2541821.png)

2-(4-Chlorophenyl)-4-[4-(trifluoromethyl)phenyl]-1lambda~4~,4-thiazinane-1,3,5-trione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(4-Chlorophenyl)-4-[4-(trifluoromethyl)phenyl]-1lambda~4~,4-thiazinane-1,3,5-trione" is a chemical entity that appears to be related to a class of organic compounds known as thiazinanes. These compounds typically contain a thiazine ring, which is a heterocyclic compound containing sulfur and nitrogen atoms. The presence of chlorophenyl and trifluoromethylphenyl groups suggests that the compound may have interesting chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of related thiazinane derivatives can be complex, involving multiple steps and specific reagents. For example, the synthesis of a similar compound, "3-Chloro-5-(4-dodecylthiophen-2-yl)-4H-1,2,6-thiadiazin-4-one," involves a palladium-catalyzed reaction between a chloro-thiadiazinone and a dodecylthiophenyl trimethylstannane, yielding the product in high yield . This suggests that the synthesis of the compound might also involve palladium-catalyzed coupling reactions and could potentially yield a high purity product.

Molecular Structure Analysis

The molecular structure of thiazinane derivatives is often confirmed using spectroscopic methods such as NMR and X-ray crystallography. For instance, the chlorophenyl derivative of an imidazo[2,1-b][1,3,4]thiadiazole was analyzed using X-ray crystallography, revealing the presence of intramolecular hydrogen bonding and π-π stacking interactions . These structural features could also be present in the compound of interest, contributing to its stability and potential intermolecular interactions.

Chemical Reactions Analysis

Thiazinane derivatives can participate in various chemical reactions, depending on their functional groups. The presence of chlorophenyl and trifluoromethylphenyl groups in the compound may allow for further functionalization or substitution reactions. For example, organotin(IV) derivatives of a related thiazole compound were synthesized and characterized, indicating that the thiazole moiety can react with organometallic reagents . This reactivity could be relevant for the compound , potentially leading to a range of derivatives with varied properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazinane derivatives can be influenced by their molecular structure. Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations can provide insights into the spectroscopic characteristics, nonlinear optical (NLO) properties, and natural bond orbital (NBO) analyses of these compounds . Such computational studies could predict the behavior of the compound under investigation, including its reactivity descriptors and charge distribution, which are important for understanding its potential applications in biological systems or as a corrosion inhibitor.

Scientific Research Applications

Environmental Impact and Degradation

Chlorophenols, including derivatives similar to the chemical compound of interest, have been assessed for their impact on aquatic environments. Chlorophenols generally exhibit moderate toxic effects to both mammalian and aquatic life, with considerable toxicity to fish upon long-term exposure. These compounds have low persistence when biodegradable microflora is present, but can show moderate to high persistence under varying environmental conditions. Bioaccumulation is expected to be low, with notable organoleptic effects observed in these compounds (Krijgsheld & Gen, 1986).

Synthesis and Structural Properties

The synthesis and structural properties of novel substituted compounds, including thiazolidin-4-ones which share a structural resemblance to the chemical , have been explored. These compounds are produced through reactions involving chloral and substituted anilines, leading to a variety of products depending on the type of amine and reaction conditions. This synthetic route is highlighted for its potential in generating several intermediates, with high-resolution magnetic resonance spectra and ab initio calculations providing insights into the products' conformations (Issac & Tierney, 1996).

Analytical Applications

In the context of analytical applications, the degradation processes of compounds structurally related to the one of interest, such as nitisinone, have been studied using LC-MS/MS. These studies aim to understand the stability and degradation pathways of such compounds, which is crucial for assessing potential risks and benefits in their application. The stability of these compounds tends to increase with the pH of the solution, and major degradation products have been identified, contributing to a better understanding of their properties (Barchańska et al., 2019).

Environmental Chemistry of Similar Compounds

Studies on compounds similar to 2-(4-Chlorophenyl)-4-[4-(trifluoromethyl)phenyl]-1lambda4,4-thiazinane-1,3,5-trione, such as DDT and its metabolites, have shown significant environmental persistence and potential for bioaccumulation. These studies offer insights into the chemical processes that influence the environmental fate of chlorinated compounds and their potential impact on wildlife and human health. Understanding the environmental behavior of these compounds helps in assessing their long-term ecological and health effects (Ricking & Schwarzbauer, 2012).

properties

IUPAC Name |

2-(4-chlorophenyl)-1-oxo-4-[4-(trifluoromethyl)phenyl]-1,4-thiazinane-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClF3NO3S/c18-12-5-1-10(2-6-12)15-16(24)22(14(23)9-26(15)25)13-7-3-11(4-8-13)17(19,20)21/h1-8,15H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBDBYKUNWRUKCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)C(S1=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClF3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

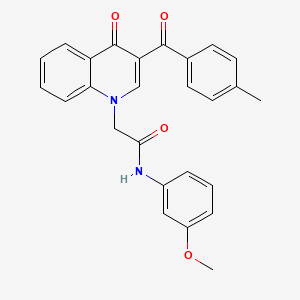

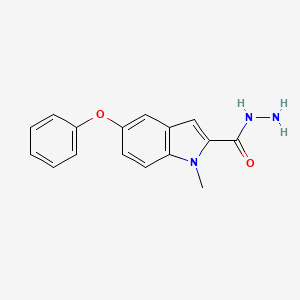

![3-Ethyl-7-[4-(2-methoxyphenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine](/img/structure/B2541739.png)

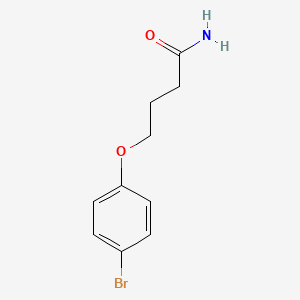

![4-(Bromomethyl)pyrazolo[1,5-a]pyridine](/img/structure/B2541742.png)

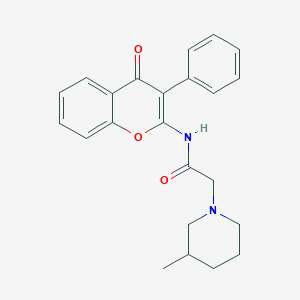

![3-allyl-8-(3,4-dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2541744.png)

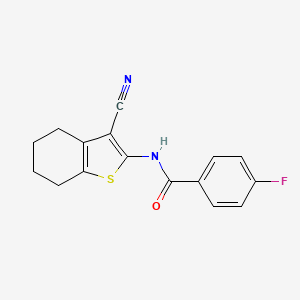

![(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2541748.png)

![2-[(Pyridin-3-ylmethyl)amino]acetic acid dihydrochloride](/img/structure/B2541752.png)

![N-(2,4-difluorophenyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2541756.png)

![2-(Ethylthio)-3-phenyl-8-tosyl-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2541757.png)